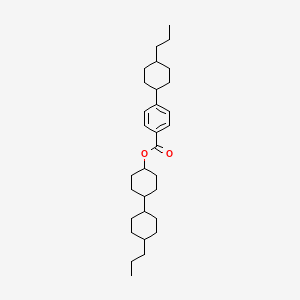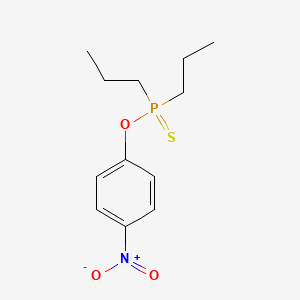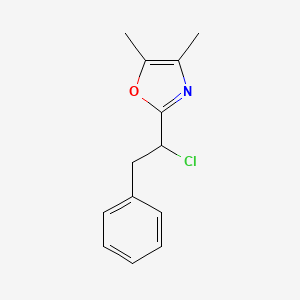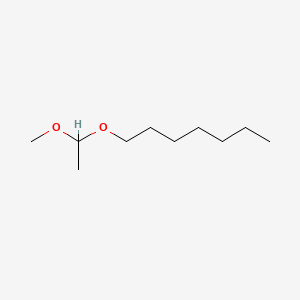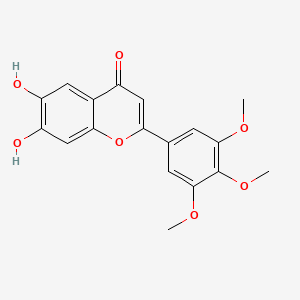
Benzoic acid, 3-methyl-, cadmium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cadmium m-toluate can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with m-toluic acid. The reaction typically occurs in an aqueous medium, where the cadmium salt reacts with the carboxylate group of m-toluic acid to form cadmium m-toluate. The reaction conditions often involve moderate temperatures and neutral to slightly acidic pH levels to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cadmium m-toluate follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of cadmium salts to a solution of m-toluic acid, followed by purification steps to isolate the cadmium m-toluate. The purification process may include filtration, crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Cadmium m-toluate undergoes various chemical reactions, including:
Oxidation: Cadmium m-toluate can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert cadmium m-toluate to cadmium metal and reduced organic products.
Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions typically occur at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New metal salts and m-toluic acid derivatives.
科学的研究の応用
Cadmium m-toluate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cadmium-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialized materials, including catalysts and coatings.
作用機序
The mechanism of action of cadmium m-toluate involves its interaction with cellular components, particularly proteins and enzymes. Cadmium ions can bind to thiol groups in proteins, leading to the disruption of protein function and cellular processes. This interaction can result in oxidative stress, enzyme inhibition, and alterations in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Cadmium acetate: Another cadmium salt with similar properties but different applications.
Cadmium chloride: Widely used in various industrial processes and research applications.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness
Cadmium m-toluate is unique due to its specific structure and the presence of the m-toluic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other cadmium salts, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
68092-45-5 |
|---|---|
分子式 |
C16H14CdO4 |
分子量 |
382.69 g/mol |
IUPAC名 |
cadmium(2+);3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Cd/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
NKURFNBXKPMIBS-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Cd+2] |
関連するCAS |
99-04-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
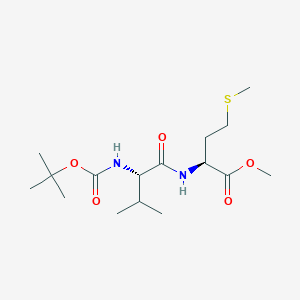
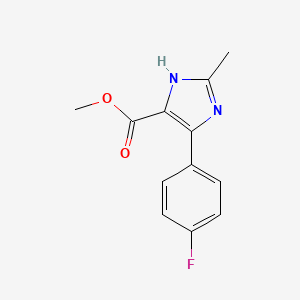

![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)


![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
